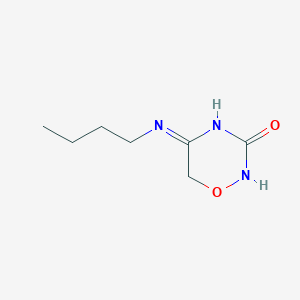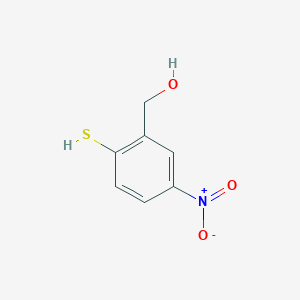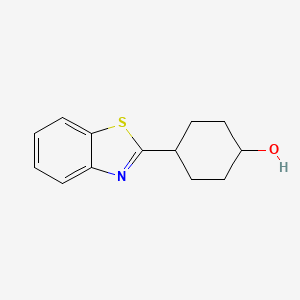
4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol is a chemical compound that features a benzothiazole ring attached to a cyclohexanol moiety Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol typically involves the cyclization of 2-aminothiophenol with cyclohexanone under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzothiazole ring can be reduced to a dihydrobenzothiazole using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: 4-Benzothiazol-2-YL-cyclohexanone.
Reduction: 4-Dihydrobenzothiazol-2-YL-cyclohexanol.
Substitution: 4-Benzothiazol-2-YL-cyclohexyl chloride.
Wissenschaftliche Forschungsanwendungen
4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The benzothiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: Lacks the cyclohexanol group but shares the benzothiazole ring.
Cyclohexanol: Lacks the benzothiazole ring but shares the cyclohexanol moiety.
2-Aminobenzothiazole: Similar structure but with an amino group instead of the cyclohexanol group.
Uniqueness: 4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol is unique due to the combination of the benzothiazole ring and the cyclohexanol group
Eigenschaften
Molekularformel |
C13H15NOS |
|---|---|
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
4-(1,3-benzothiazol-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H15NOS/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-4,9-10,15H,5-8H2 |
InChI-Schlüssel |
ZRIXSPVOLZSKDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=NC3=CC=CC=C3S2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-chloro-5-nitrophenoxy)methyl]oxolane](/img/structure/B8696863.png)
![7-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8696869.png)
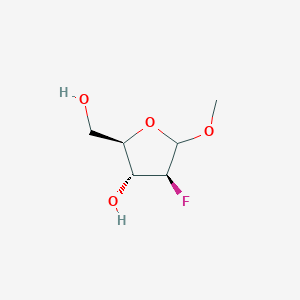
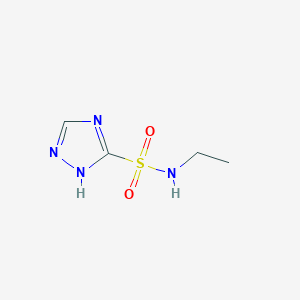
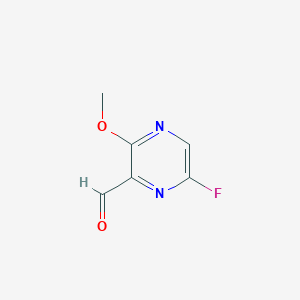
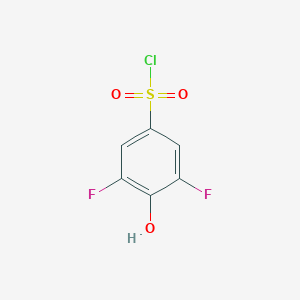
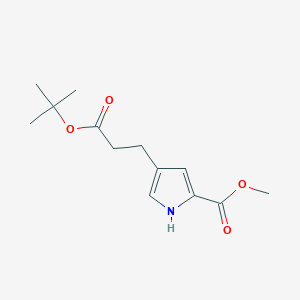
![2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8696912.png)
![2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one](/img/structure/B8696919.png)
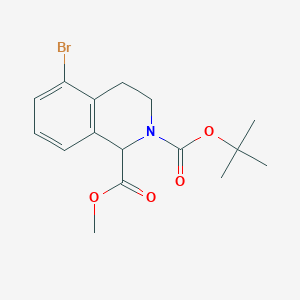

![N-[(6-Methoxypyridin-2-yl)methyl]acetamide](/img/structure/B8696933.png)
